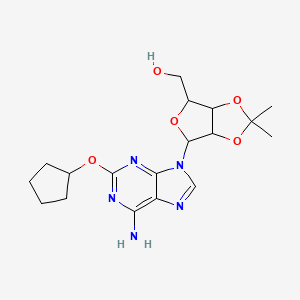
2-(Cyclopentyloxy)-2',3'-O-(1-methylethylidene)-adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentyloxy)-2’,3’-O-(1-methylethylidene)-adenosine is a synthetic compound that belongs to the class of adenosine derivatives Adenosine derivatives are known for their significant roles in various biological processes, including energy transfer, signal transduction, and as building blocks of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-2’,3’-O-(1-methylethylidene)-adenosine typically involves multiple steps, starting from adenosine as the core structure. The introduction of the cyclopentyloxy group can be achieved through nucleophilic substitution reactions, where a suitable cyclopentyl halide reacts with adenosine under basic conditions. The 1-methylethylidene group is introduced via acetal formation, using acetone and an acid catalyst to protect the hydroxyl groups on the adenosine molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)-2’,3’-O-(1-methylethylidene)-adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(Cyclopentyloxy)-2’,3’-O-(1-methylethylidene)-adenosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)-2’,3’-O-(1-methylethylidene)-adenosine involves its interaction with specific molecular targets, such as adenosine receptors. These receptors are involved in various physiological processes, including neurotransmission, cardiovascular function, and immune response. The compound may modulate these pathways by binding to the receptors and influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentyloxy)-adenosine: Lacks the 1-methylethylidene group, which may affect its chemical properties and biological activity.
2’,3’-O-(1-methylethylidene)-adenosine: Lacks the cyclopentyloxy group, leading to differences in its reactivity and applications.
Uniqueness
2-(Cyclopentyloxy)-2’,3’-O-(1-methylethylidene)-adenosine is unique due to the presence of both the cyclopentyloxy and 1-methylethylidene groups. These groups confer distinct chemical properties, such as increased stability and specific reactivity, making the compound valuable for various research and industrial applications.
This detailed article provides a comprehensive overview of 2-(Cyclopentyloxy)-2’,3’-O-(1-methylethylidene)-adenosine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H25N5O5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[4-(6-amino-2-cyclopentyloxypurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C18H25N5O5/c1-18(2)27-12-10(7-24)26-16(13(12)28-18)23-8-20-11-14(19)21-17(22-15(11)23)25-9-5-3-4-6-9/h8-10,12-13,16,24H,3-7H2,1-2H3,(H2,19,21,22) |
InChI Key |
OTCDWPUCIVMWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)OC5CCCC5)N)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12213067.png)
![2-(dipropylamino)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12213078.png)
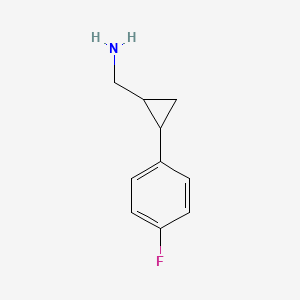
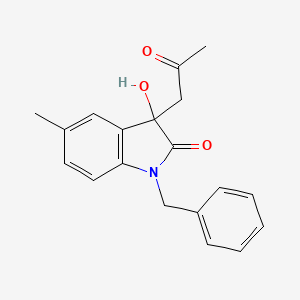
![5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide](/img/structure/B12213091.png)
![4-Benzyl-octahydropyrrolo[3,4-b]morpholine](/img/structure/B12213095.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B12213096.png)
![8-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B12213097.png)
![4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12213098.png)
![3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12213103.png)
![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12213115.png)
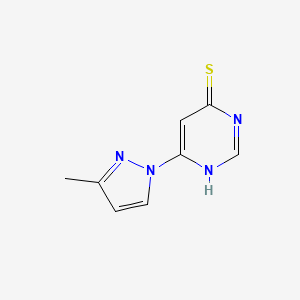
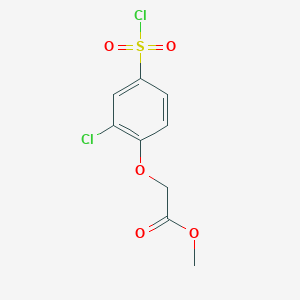
![7-(2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12213133.png)
